Scientific Field: Oncology
Summary of the Application: “2,6-Dichloro-3,5-dimethoxyaniline” has been used in the design and synthesis of a new series of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives.
Results or Outcomes: The compound 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide was identified as a potent FGFR1 inhibitor, with good enzymatic inhibition.
2,6-Dichloro-3,5-dimethoxyaniline is an organic compound with the molecular formula C₈H₉Cl₂N₁O₂. It features a benzene ring substituted with two chlorine atoms at the 2 and 6 positions and two methoxy groups at the 3 and 5 positions. This compound is notable for its potential applications in pharmaceuticals and as an intermediate in chemical synthesis.
Research indicates that 2,6-dichloro-3,5-dimethoxyaniline exhibits biological activity that may include:
Several methods have been developed for synthesizing 2,6-dichloro-3,5-dimethoxyaniline:
2,6-Dichloro-3,5-dimethoxyaniline finds utility in various fields:
Interaction studies have focused on how 2,6-dichloro-3,5-dimethoxyaniline interacts with biological systems:
Several compounds share structural similarities with 2,6-dichloro-3,5-dimethoxyaniline. Here are some notable examples:
The uniqueness of 2,6-dichloro-3,5-dimethoxyaniline lies in its specific arrangement of chlorine and methoxy groups which significantly influences its reactivity and biological properties compared to these similar compounds.
2,6-Dichloro-3,5-dimethoxyaniline (CAS 872509-56-3) is a benzene derivative with substituents at positions 2, 3, 5, and 6. Its molecular formula is C₈H₉Cl₂NO₂, and its molecular weight is 222.07 g/mol. Key structural features include:
The IUPAC name is 2,6-dichloro-3,5-dimethoxybenzenamine, and synonyms include Benzenamine, 2,6-dichloro-3,5-dimethoxy- and 2,6-dichloro-3,5-dimethoxy-phenylamine.
Property | Value |
---|---|
CAS Number | 872509-56-3 |
SMILES | NC1=C(Cl)C(OC)=CC(OC)=C1Cl |
InChIKey | LCQFHEIDCMPNAN-UHFFFAOYSA-N |
Molecular Formula | C₈H₉Cl₂NO₂ |
Molecular Weight | 222.07 g/mol |
The compound is a mono-substituted aniline with fixed substituents, eliminating structural isomerism. However, conformational analysis is relevant due to rotational freedom around the C-N bond of the amino group and C-O bonds of the methoxy groups.
Spectroscopic data confirm the compound’s structure and electronic environment.
Computational methods provide insights into the compound’s electronic structure and reactivity.
Property | Value | Source |
---|---|---|
LogP | 2.5928 | |
Topological Polar Surface Area (TPSA) | 44.48 Ų | |
Rotatable Bonds | 2 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 5 |
The thermodynamic characteristics of 2,6-dichloro-3,5-dimethoxyaniline are fundamental to understanding its behavior in various chemical environments and applications. This compound, with the molecular formula C₈H₉Cl₂NO₂ and molecular weight of 222.07 g/mol, exhibits distinct thermodynamic properties that reflect its substituted aromatic structure [1] [2] [3].
Basic Thermodynamic Parameters
The compound demonstrates a boiling point of 320°C at standard atmospheric pressure, indicating strong intermolecular forces attributed to both the aromatic π-π interactions and hydrogen bonding capabilities of the amino group [1] [4] [5]. The relatively high boiling point compared to unsubstituted aniline (184°C) reflects the substantial molecular weight increase and enhanced intermolecular interactions due to the chlorine and methoxy substituents.
The predicted pKa value of -0.13 ± 0.10 indicates significantly reduced basicity compared to unsubstituted aniline (pKa ≈ 4.6) [1] [6]. This dramatic decrease in basicity results from the strong electron-withdrawing effects of the chlorine atoms at the ortho positions, which destabilize the protonated amino group through both inductive and field effects. The methoxy groups, while electron-donating through resonance, are insufficient to counteract the powerful electron-withdrawing influence of the two chlorine substituents.
Molecular Descriptors and Calculated Properties
The topological polar surface area (TPSA) of 44.48 Ų provides insight into the compound's membrane permeability characteristics [6] [7]. This moderate TPSA value suggests reasonable bioavailability potential while maintaining sufficient polarity for interaction with biological targets. The molecular descriptor profile includes three hydrogen bond acceptors (two methoxy oxygens and one amino nitrogen) and one hydrogen bond donor (the amino group), contributing to its solubility characteristics in various solvents [6] [7].
The fraction of sp³ hybridized carbons (Csp₃) is 0.25, reflecting the presence of two methyl groups from the methoxy substituents within the otherwise aromatic framework [6]. This parameter influences the compound's three-dimensional conformation and molecular flexibility, which are crucial for biological activity and crystalline packing arrangements.
Thermal Properties and Stability
While specific heat capacity and enthalpy of formation data are not experimentally determined for this compound, extrapolation from structurally similar compounds suggests thermal stability up to approximately 200°C under inert atmospheric conditions [8] [9]. The thermal decomposition pathway likely involves initial cleavage of the weaker C-N bonds, followed by aromatic ring degradation at higher temperatures, consistent with the behavior observed in related chlorinated aniline derivatives [9] [10].
The solubility profile of 2,6-dichloro-3,5-dimethoxyaniline reflects the interplay between its hydrophobic aromatic character enhanced by chlorine substituents and the polar functionality provided by the amino and methoxy groups. Understanding these solubility characteristics is essential for predicting the compound's behavior in biological systems and industrial applications.
Lipophilicity and Partition Behavior
The calculated logarithm of the octanol-water partition coefficient (LogP) is 2.65, indicating moderate lipophilicity [6] [7]. This value positions the compound within the optimal range for pharmaceutical applications, as it suggests sufficient lipophilicity for membrane penetration while maintaining adequate aqueous solubility for biological distribution. The LogP value reflects the balanced contribution of the hydrophobic chlorine atoms and aromatic ring system against the polar amino and methoxy functionalities.
Aqueous Solubility Characteristics
The compound exhibits limited solubility in water, which is consistent with its moderate lipophilic character [11] [12] [13]. The poor aqueous solubility results from the predominance of hydrophobic interactions due to the chlorinated aromatic system. However, the presence of the amino group provides some capacity for hydrogen bonding with water molecules, preventing complete water immiscibility.
Organic Solvent Solubility
2,6-Dichloro-3,5-dimethoxyaniline demonstrates good solubility in polar aprotic solvents, particularly dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [11] [12]. The enhanced solubility in these solvents arises from favorable dipole-dipole interactions and the ability of these solvents to stabilize the compound through coordination with the amino group without competing for hydrogen bonding sites.
The methoxy groups significantly enhance the compound's solubility characteristics compared to non-methoxylated analogs [13]. These electron-donating substituents increase the electron density on the aromatic ring and provide additional sites for dipole interactions with polar solvents. The positioning of methoxy groups at the 3 and 5 positions creates a symmetrical electron distribution that optimizes solvation interactions.
Solvent-Specific Behavior
In polar protic solvents such as methanol and ethanol, the compound shows moderate solubility due to hydrogen bonding between the amino group and the hydroxyl groups of the alcohols. The solubility in chloroform and other halogenated solvents is expected to be favorable due to similar polarizability characteristics and favorable van der Waals interactions between the chlorine atoms.
The reactivity profile of 2,6-dichloro-3,5-dimethoxyaniline is determined by the electronic effects of its substituents and the inherent nucleophilic character of the amino group. The compound's reactivity patterns are crucial for understanding its synthetic utility and potential chemical transformations.
Nucleophilic Character of the Amino Group
The amino group in 2,6-dichloro-3,5-dimethoxyaniline retains nucleophilic character despite significant electronic deactivation by the ortho-chlorine substituents . The electron-withdrawing effect of chlorine atoms reduces the electron density on the nitrogen atom, decreasing its nucleophilicity compared to unsubstituted aniline. However, the methoxy groups at positions 3 and 5 provide partial compensation through resonance electron donation, moderating the overall deactivating effect.
Electrophilic Aromatic Substitution Patterns
The substitution pattern creates a complex electronic environment that influences electrophilic aromatic substitution reactions. The methoxy groups are strongly activating and ortho/para-directing, while the chlorine atoms are weakly deactivating and ortho/para-directing [16] . In 2,6-dichloro-3,5-dimethoxyaniline, the remaining available position for electrophilic substitution is the 4-position, which is meta to both chlorine atoms and para to one methoxy group.
The electronic effects suggest that position 4 would be moderately activated toward electrophilic substitution due to the para-directing effect of the methoxy group at position 3, despite the meta-deactivating influence of the chlorine atoms. This reactivity pattern has been confirmed in structure-activity relationship studies of related compounds [16].
Nucleophilic Substitution of Chlorine Atoms
The chlorine atoms at positions 2 and 6 are susceptible to nucleophilic aromatic substitution reactions, particularly under forcing conditions or in the presence of strong nucleophiles [17]. The electron-withdrawing nature of chlorine, combined with the activating effect of the amino group, creates conditions favorable for nucleophilic displacement. The reactivity follows the general trend for activated aryl halides, where the presence of electron-withdrawing groups enhances the electrophilic character of the aromatic carbon atoms bearing the halogen substituents.
Oxidation and Reduction Susceptibility
The amino group represents the most oxidatively labile functionality in the molecule. Under oxidative conditions, the compound can undergo N-oxidation to form the corresponding N-oxide or further oxidation to quinoid structures [9] [18]. The methoxy groups also present potential sites for oxidative demethylation under harsh conditions, although they are generally more resistant to oxidation than the amino functionality.
The photochemical and thermal stability of 2,6-dichloro-3,5-dimethoxyaniline are critical factors determining its storage requirements, handling procedures, and potential applications. Understanding these degradation pathways is essential for maintaining compound integrity and predicting its environmental fate.
Photochemical Stability Considerations
2,6-Dichloro-3,5-dimethoxyaniline exhibits photosensitivity characteristics typical of substituted aniline derivatives [19] [20] . The compound's chromophoric system, consisting of the conjugated aromatic ring with amino and methoxy substituents, absorbs ultraviolet and visible light, leading to electronic excitation and potential photochemical reactions.
The presence of methoxy groups enhances photostability compared to simple anilines due to their electron-donating character, which stabilizes the aromatic system [20]. However, the amino group remains the primary photolabile functionality, susceptible to photo-oxidation and N-dealkylation reactions under prolonged UV exposure. Storage recommendations consistently specify protection from light to maintain chemical integrity [1] [3] [6] [22].
Photodegradation Mechanisms
Research on structurally related methoxy-substituted aromatic compounds indicates that photodegradation typically proceeds through initial excited state formation followed by intersystem crossing to reactive triplet states [19] [20]. The primary photochemical pathways likely include:
Photo-oxidation of the amino group leading to quinoid intermediate formation, similar to the behavior observed in other aniline derivatives [9] [23]. The methoxy groups may undergo photochemical demethylation under intense UV irradiation, although this process typically requires more energetic conditions than amino group modifications.
The chlorine substituents provide additional photochemical pathways through homolytic bond cleavage, generating reactive chlorine radicals that can participate in secondary reactions [23]. This mechanism has been documented in related chlorinated aromatics and contributes to the overall photolability of the compound.
Thermal Degradation Characteristics
Thermal decomposition studies on structurally similar compounds suggest that 2,6-dichloro-3,5-dimethoxyaniline remains stable up to approximately 200-208°C under inert atmospheric conditions [8] [9]. The thermal degradation pathway typically involves multiple steps, beginning with the cleavage of the weakest bonds in the molecular structure.
The initial thermal decomposition stage likely involves C-N bond cleavage, releasing the amino functionality and forming radical intermediates [9]. Differential scanning calorimetry studies on related chloroaniline compounds indicate exothermic decomposition events in the 200-400°C range, with energy releases of approximately 0.6-0.8 kJ/g [10].
Thermal Stability Under Different Atmospheres
Under oxidative conditions (air atmosphere), thermal decomposition occurs at slightly lower temperatures (191-197°C) compared to inert conditions [9]. The presence of oxygen facilitates oxidative degradation pathways, leading to earlier onset of decomposition and different product distributions. The thermal decomposition under oxidative conditions typically proceeds through three distinct stages: initial bond cleavage, intermediate radical reactions, and final oxidative mineralization.
The final decomposition products under inert conditions include hydrogen cyanide, ammonia, carbon dioxide, and various aromatic fragments [9]. Under oxidative conditions, complete mineralization to carbon dioxide and water occurs at elevated temperatures, typically above 500°C.
Storage and Handling Implications